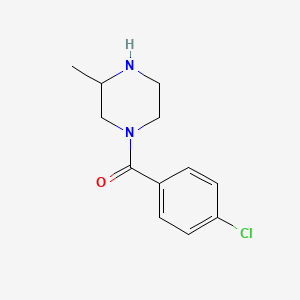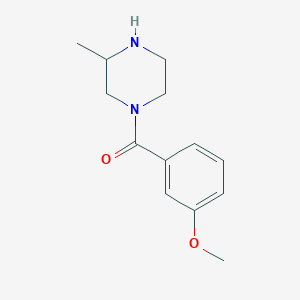
6-(2,5-Dimethylphenyl)nicotinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethylphenyl)nicotinic acid (6-DMN) is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 6-DMN is a lipophilic compound with a high affinity for cell membranes, making it a potential target for drug delivery systems. 6-DMN has been studied for its potential applications in scientific research, as well as its biochemical and physiological effects on cells.
Applications De Recherche Scientifique
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential applications in scientific research. It has been used in the study of drug delivery systems, as a potential target for drug delivery. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential use in the development of new drugs, as well as its potential use in the study of cell signaling pathways.
Mécanisme D'action
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential mechanism of action. It has been shown to interact with cell membranes, allowing it to cross the cell membrane and enter the cell. Once inside the cell, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been shown to interact with various proteins and receptors, allowing it to modulate cell signaling pathways and other biochemical processes.
Biochemical and Physiological Effects
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has been studied for its potential biochemical and physiological effects on cells. It has been shown to modulate cell signaling pathways, as well as to affect various metabolic processes. 6-(2,5-Dimethylphenyl)nicotinic acid, 95% has also been studied for its potential to modulate the activity of certain enzymes, as well as its potential to affect the expression of certain genes.
Avantages Et Limitations Des Expériences En Laboratoire
6-(2,5-Dimethylphenyl)nicotinic acid, 95% has several advantages for laboratory experiments. It is a lipophilic compound, making it able to cross cell membranes and enter the cell. It is also a relatively low-cost compound, making it a cost-effective option for laboratory experiments. However, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% also has some limitations for laboratory experiments. It is a relatively unstable compound, meaning it has a short shelf life and must be handled with care. It is also a relatively low-affinity compound, meaning it may not be able to interact with certain proteins and receptors.
Orientations Futures
The potential applications of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% are still being explored. One potential future direction is the development of new drugs using 6-(2,5-Dimethylphenyl)nicotinic acid, 95% as a target for drug delivery. Another potential future direction is the study of how 6-(2,5-Dimethylphenyl)nicotinic acid, 95% can be used to modulate cell signaling pathways and other biochemical processes. Finally, 6-(2,5-Dimethylphenyl)nicotinic acid, 95% could be studied for its potential to affect the expression of certain genes.
Méthodes De Synthèse
6-(2,5-Dimethylphenyl)nicotinic acid, 95% is synthesized through a three-step process involving the reaction of 2,5-dimethylphenol with acetic anhydride, followed by reaction with sodium bicarbonate, and finally with nicotinic acid. The first step involves the reaction of 2,5-dimethylphenol with acetic anhydride to form the intermediate compound, 2,5-dimethylphenyl acetate. The second step involves the reaction of the intermediate compound with sodium bicarbonate to form 6-(2,5-dimethylphenyl)nicotinic acid. The final step involves the reaction of 6-(2,5-Dimethylphenyl)nicotinic acid, 95% with nicotinic acid to form the final product.
Propriétés
IUPAC Name |
6-(2,5-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-4-10(2)12(7-9)13-6-5-11(8-15-13)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNCKOQGISVNFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647035 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
887976-52-5 |
Source


|
| Record name | 6-(2,5-Dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00647035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














